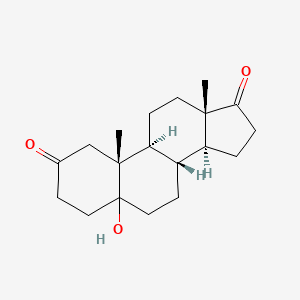![molecular formula C20H16O4 B13825901 (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. The compound’s structure includes four hydroxyl groups attached to a tetrahydrobenzo[a]pyrene backbone, making it a tetraol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves the following steps:
Regiospecific Succinoylation: The starting material, such as 2-fluoropyrene, undergoes regiospecific succinoylation.
Ring Closure: This step involves the formation of a ring structure.
Construction of 7,8-Dihydrodiol Functionality: This is achieved through regio- and stereospecific methods.
Epoxidation: The final step involves meta-chloroperbenzoic acid-mediated epoxidation to form the desired tetraol.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the reagents and conditions used.
Applications De Recherche Scientifique
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their metabolites.
Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.
Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Limited industrial applications, primarily used in research settings.
Mécanisme D'action
The mechanism of action of (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves its interaction with cellular macromolecules:
Molecular Targets: The compound primarily targets DNA, forming adducts that can lead to mutations and cancer.
Pathways Involved: The compound is metabolized by cytochrome P450 enzymes to reactive intermediates that form DNA adducts, leading to carcinogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: The parent compound, a well-known carcinogen.
Benzo[a]pyrene-7,8-dihydrodiol: An intermediate in the metabolic pathway of benzo[a]pyrene.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with significant carcinogenic potential.
Uniqueness
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is unique due to its tetraol structure, which provides multiple sites for interaction with biological molecules, making it a valuable compound for studying the detailed mechanisms of PAH-induced carcinogenesis .
Propriétés
Formule moléculaire |
C20H16O4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m1/s1 |
Clé InChI |
KWFVZAJQUSRMCC-ZRNYENFQSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H]([C@H]([C@@H]5O)O)O)O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)


![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)

![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)

![(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)


